N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring, which is a five-membered aromatic ring containing sulfur, and various functional groups attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of Functional Groups: Chlorination, methoxylation, and sulfonylation reactions are used to introduce the chloro, methoxy, and sulfonyl groups, respectively.
Amidation Reaction: The final step involves the formation of the carboxamide group through a reaction between a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Halogen atoms (such as chlorine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Sodium hydroxide (NaOH), hydrochloric acid (HCl)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups in place of the chlorine atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxamide: Lacks the methyl group.
N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide: Has a methyl group instead of a chlorine atom on the phenyl ring.
Uniqueness
N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups, along with the sulfonyl and carboxamide functionalities, provides a distinctive profile that can be exploited in various applications.
Properties
Molecular Formula |
C19H16Cl2N2O4S2 |
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Molecular Weight |
471.4 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)-methylsulfamoyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H16Cl2N2O4S2/c1-23(14-6-3-12(20)4-7-14)29(25,26)17-9-10-28-18(17)19(24)22-13-5-8-16(27-2)15(21)11-13/h3-11H,1-2H3,(H,22,24) |
InChI Key |
PPAWSBVSLAYLDQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
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